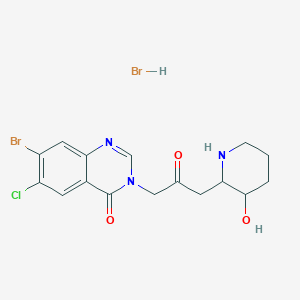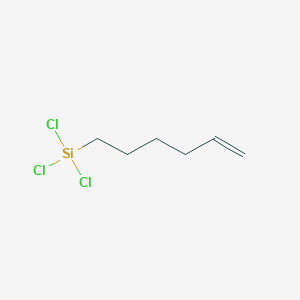
5-Hexenyltrichlorsilan
Übersicht
Beschreibung
5-Hexenyltrichlorosilane is an organosilicon compound with the chemical formula C6H11Cl3Si. It is a colorless liquid with a pungent odor and is chemically stable. This compound is soluble in organic solvents such as ethanol and dimethylformamide. It has a boiling point of 153-155 degrees Celsius and a density of about 1.12 g/mL .
Wissenschaftliche Forschungsanwendungen
5-Hexenyltrichlorosilane is used in a variety of scientific research applications:
Organic Synthesis: It is used as a reagent to introduce hexenyl groups into organic molecules.
Surface Modification: It is employed in modifying surfaces to impart specific chemical properties.
Precursor for Functionalized Silicon-Based Materials: It serves as a precursor for synthesizing silicon-based materials with specific functionalities.
Wirkmechanismus
Target of Action
5-Hexenyltrichlorosilane is an organosilicon compound with the chemical formula C6H11Cl3Si . It is commonly used as a reagent in organic synthesis and can be used to introduce hexenyl groups . .
Mode of Action
The mode of action of 5-Hexenyltrichlorosilane is primarily through its reactivity as a chemical reagent. It can react with various organic compounds to introduce hexenyl groups . The exact nature of these interactions would depend on the specific reaction conditions and the other reactants involved.
Result of Action
As a chemical reagent, its primary effect is likely to be the modification of other molecules through the introduction of hexenyl groups .
Action Environment
5-Hexenyltrichlorosilane is sensitive and reacts rapidly with moisture, water, and protic solvents . Therefore, the environment in which it is used can significantly influence its action, efficacy, and stability. It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . During storage and operation, contact with oxidants and acids should be avoided to prevent the risk of fire or explosion .
Vorbereitungsmethoden
5-Hexenyltrichlorosilane is typically synthesized by reacting 5-hexen-1-ol with trichlorosilane or a trichlorosilane alcoholyzing agent. The reaction is usually carried out under an inert atmosphere, with common solvents being chloroform or dimethylformamide . The reaction conditions often require careful control to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
5-Hexenyltrichlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace one or more of the chlorine atoms.
Hydrolysis: It reacts rapidly with water or moisture in the air to form hydrogen chloride and silanols.
Addition Reactions: The hexenyl group can participate in addition reactions, such as hydrosilylation.
Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
5-Hexenyltrichlorosilane is similar to other organosilicon compounds such as:
5-Hexenylsilane: This compound is related to 5-Hexenyltrichlorosilane and has been studied for its effects on polymerization and chemical transformations.
7-Octenyldimethylchlorosilane: Another organosilicon compound used in similar applications.
The uniqueness of 5-Hexenyltrichlorosilane lies in its specific reactivity and the ability to introduce hexenyl groups into various molecules, making it a valuable reagent in organic synthesis and material science.
Eigenschaften
IUPAC Name |
trichloro(hex-5-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl3Si/c1-2-3-4-5-6-10(7,8)9/h2H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYCWJYGNRZAOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446088 | |
| Record name | 5-HEXENYLTRICHLOROSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18817-29-3 | |
| Record name | 5-HEXENYLTRICHLOROSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Hexenyltrichlorosilane interact with titanium dioxide (TiO2) surfaces, and what are the downstream effects?
A1: 5-Hexenyltrichlorosilane (HTCS) interacts with TiO2 surfaces through a process called silanization. [] This involves the hydrolysis of the trichlorosilane groups of HTCS in the presence of moisture, leading to the formation of silanol (Si-OH) groups. These silanol groups then condense with hydroxyl groups on the TiO2 surface, forming strong covalent Si-O-Ti bonds. [] This results in the attachment of a thin layer of HTCS molecules on the TiO2 surface.
- Controllable Surface Properties: The process allows for control over the surface properties of TiO2. By adjusting parameters like tip voltage and scanning velocity during conductive-AFM nanolithography, researchers can create patterns with varying heights and chemistries on the TiO2 surface. []
- Hydrophobic/Hydrophilic Contrast: The patterned and unpatterned areas exhibit differences in hydrophobicity and hydrophilicity. This is because the HTCS molecules, with their hydrocarbon chains, create a more hydrophobic environment compared to the bare TiO2 surface. []
- Potential for Selective Interactions: The controlled differences in surface chemistry allow for selective interactions with other molecules. This opens possibilities for applications like selective immobilization of nanoparticles or biomolecules. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


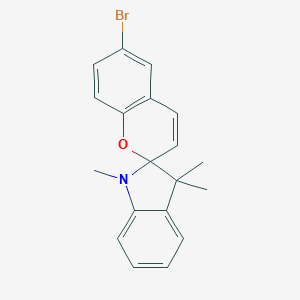

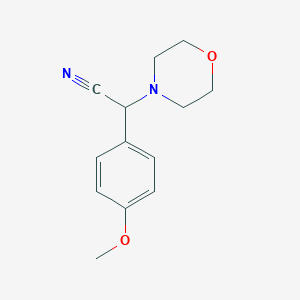

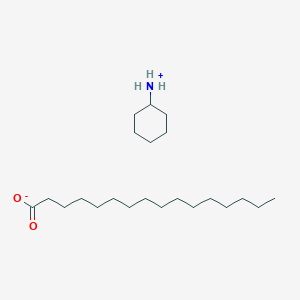
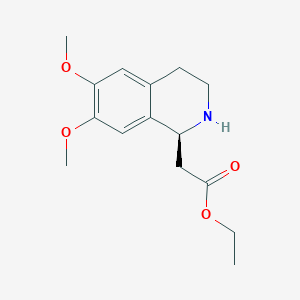
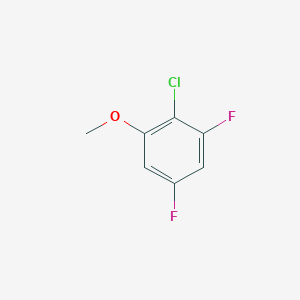
![2-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B102108.png)
![1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B102110.png)

![Silane, tris[(1-methylethyl)thio]-](/img/structure/B102112.png)
